3-[(diethylamino)methyl]-6-methoxy-2-methyl-4(1H)-quinolinone
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Description
Synthesis Analysis
The synthesis of quinolinones typically involves multi-step chemical reactions, including acylation, cyclization, and alkylation. For instance, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a related compound, can be synthesized using a one-pot reaction involving 4-methoxyaniline and acryloyl chloride in an ionic liquid catalyst system, resulting in an 89.6% yield. This method highlights the role of ionic liquids both as solvents and catalysts, offering an efficient and recyclable synthesis approach (Yuan Jia-chen, 2014).
Molecular Structure Analysis
Quinolinones possess a bicyclic structure comprising a benzene ring fused to a pyridine ring, with the quinolone moiety introducing a carbonyl group at the 2-position. The introduction of various substituents, such as diethylamino and methoxy groups, can significantly influence the compound's electronic configuration, reactivity, and potential biological activity.
Chemical Reactions and Properties
Quinolinones can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclizations. For example, 3-Ethylaminomethyl-2-methyl-4(1H)-quinolone and its derivatives can be prepared via the Mannich reaction, demonstrating the compound's versatility in chemical transformations (M. Nasr et al., 1978).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(diethylaminomethyl)-6-methoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-18(6-2)10-14-11(3)17-15-8-7-12(20-4)9-13(15)16(14)19/h7-9H,5-6,10H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSKNUYXRBOUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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